N-(1,4-dioxan-2-ylmethyl)prop-2-enamide
Description
N-(1,4-Dioxan-2-ylmethyl)prop-2-enamide is an acrylamide derivative featuring a 1,4-dioxane ring substituent. Its molecular structure comprises a prop-2-enamide backbone linked to a 1,4-dioxan-2-ylmethyl group, resulting in the formula C₇H₁₁NO₃ (molecular weight: 157.17 g/mol). The compound’s hybrid structure combines the reactivity of the acrylamide moiety with the ether-containing dioxane ring, which may enhance solubility in polar solvents and influence its chemical stability.
Properties
IUPAC Name |
N-(1,4-dioxan-2-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-8(10)9-5-7-6-11-3-4-12-7/h2,7H,1,3-6H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIHCLWZHFCAPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1COCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- The iodoacetamide derivative (223.03 g/mol) exhibits higher molecular weight due to the iodine atom, which also confers electrophilicity for cross-coupling reactions .
Physicochemical and Reactivity Profiles
Critical Insights :
- The dioxane ring may reduce hydrolytic susceptibility compared to hydroxyl-containing analogs (e.g., N-(2-hydroxyethyl)acrylamide), enhancing stability in aqueous environments.
- Unlike iodoacetamides, the target compound lacks heavy atoms or halogens, limiting its utility in radiochemistry but improving biocompatibility for biomedical applications.
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